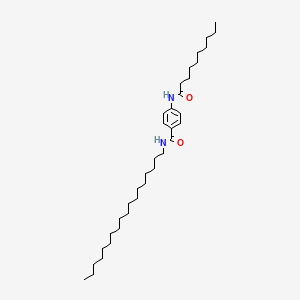![molecular formula C23H28N4O8 B11554931 N'~1~,N'~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide](/img/structure/B11554931.png)
N'~1~,N'~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide is an organic compound characterized by the presence of two hydrazide groups connected to a central propane chain, with each hydrazide group further linked to a trimethoxyphenyl moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and propanedihydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone groups to hydrazine derivatives.
Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide involves its interaction with molecular targets in biological systems. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell damage and apoptosis. This mechanism is particularly relevant in its potential anticancer activity, where it selectively targets cancer cells with high ROS levels .
Comparison with Similar Compounds
Similar Compounds
N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide (Elesclomol): Known for its proapoptotic activity through oxidative stress induction.
1-N’~3~-bis[(1E)-(2-ethoxyphenyl)methylidene]propanedihydrazide: Contains similar structural features with variations in the substituents on the phenyl rings.
Uniqueness
N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide is unique due to the presence of trimethoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H28N4O8 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C23H28N4O8/c1-30-16-9-7-14(20(32-3)22(16)34-5)12-24-26-18(28)11-19(29)27-25-13-15-8-10-17(31-2)23(35-6)21(15)33-4/h7-10,12-13H,11H2,1-6H3,(H,26,28)(H,27,29)/b24-12+,25-13+ |
InChI Key |
RHIFIZNYOLSSPX-DWGHPKEWSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11554848.png)
![4-[(E)-(2-{2-benzyl-3-[(2Z)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]-3-oxopropanoyl}hydrazinylidene)methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11554854.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11554860.png)
![4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11554872.png)
![5,5-Dimethyl-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11554878.png)
![N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B11554883.png)
![N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide](/img/structure/B11554885.png)

![5-Bromo-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide](/img/structure/B11554895.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11554902.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(3-methylphenoxy)acetohydrazide]](/img/structure/B11554916.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11554917.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11554920.png)
![N-[3-(dimethylamino)phenyl]-3-phenylpropanamide](/img/structure/B11554925.png)
